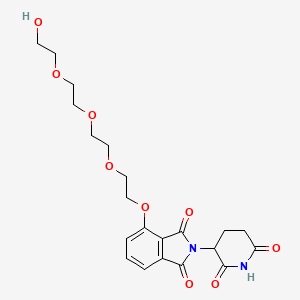![molecular formula C14H13ClFN B14765413 1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an ethanamine group
Preparation Methods
The synthesis of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho or para to the chloro and fluoro groups. Common reagents include sodium hydroxide or other strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.
Scientific Research Applications
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of probes for studying biological systems. Its biphenyl structure allows for interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl core and functional groups.
Mechanism of Action
The mechanism by which 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The ethanamine group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other biphenyl derivatives, such as:
- 1-(3-chloro-5-fluoro-2-methoxyphenyl)ethanamine : This compound has a methoxy group instead of an ethanamine group, which can influence its reactivity and biological activity.
- ®-1-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanamine : The presence of a trifluoromethyl group can significantly alter the compound’s physicochemical properties and interactions with biological targets.
The uniqueness of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13ClFN |
|---|---|
Molecular Weight |
249.71 g/mol |
IUPAC Name |
1-[4-(3-chloro-5-fluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13ClFN/c1-9(17)10-2-4-11(5-3-10)12-6-13(15)8-14(16)7-12/h2-9H,17H2,1H3 |
InChI Key |
AZKPQTSCRXPSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
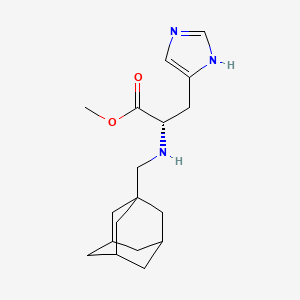
![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)


![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)

![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
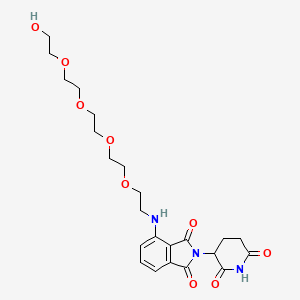
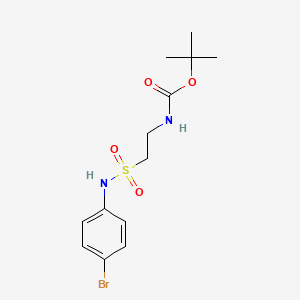
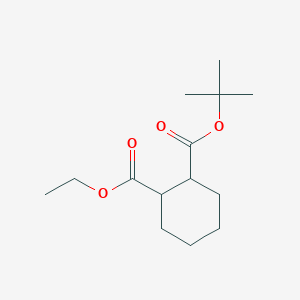
![5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B14765429.png)
